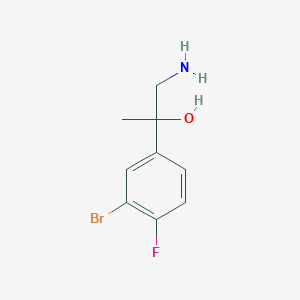
3-(3-Chloro-4-fluorophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)morpholine typically involves the reaction of 3-chloro-4-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The process can be summarized as follows:
Starting Materials: 3-chloro-4-fluoroaniline and morpholine.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a similar catalyst.
Solvent: Common solvents include ethanol or isopropanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity products.
化学反応の分析
Types of Reactions: 3-(3-Chloro-4-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-(3-Chloro-4-fluorophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
- 3-(3-Chloro-4-fluorophenyl)piperidine
- 3-(3-Chloro-4-fluorophenyl)pyrrolidine
- 3-(3-Chloro-4-fluorophenyl)thiomorpholine
Comparison: Compared to these similar compounds, 3-(3-Chloro-4-fluorophenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C10H11ClFNO |
|---|---|
分子量 |
215.65 g/mol |
IUPAC名 |
3-(3-chloro-4-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2 |
InChIキー |
JEJOETABMLDMJD-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






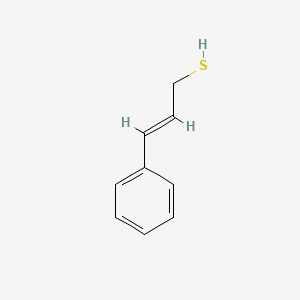

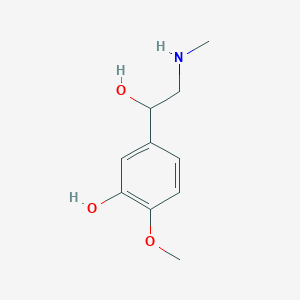
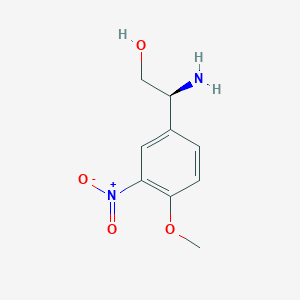

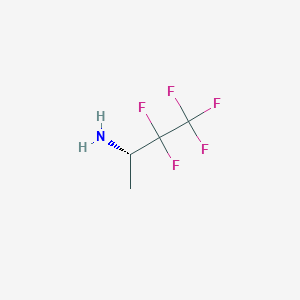

![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)

